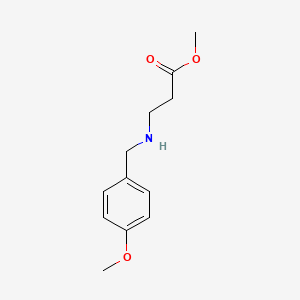

![molecular formula C9H8N2O2 B1601144 Methyl imidazo[1,5-a]pyridine-7-carboxylate CAS No. 1377829-50-9](/img/structure/B1601144.png)

Methyl imidazo[1,5-a]pyridine-7-carboxylate

Übersicht

Beschreibung

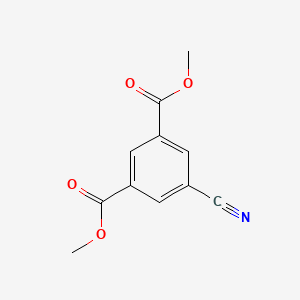

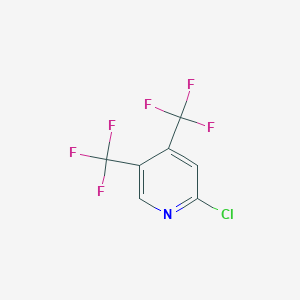

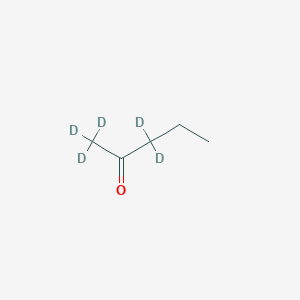

“Methyl imidazo[1,5-a]pyridine-7-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is a light-red to brown solid .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for “Methyl imidazo[1,5-a]pyridine-7-carboxylate” is1S/C9H8N2O2/c1-13-9(12)7-2-3-11-6-10-5-8(11)4-7/h2-6H,1H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

Imidazo[1,5-a]pyridine synthesis has been achieved through a transition-metal-free sp3 C–H amination reaction . This involves the use of molecular iodine from 2-pyridyl ketones and alkylamines .Physical And Chemical Properties Analysis

“Methyl imidazo[1,5-a]pyridine-7-carboxylate” is a light-red to brown solid . It has a molecular weight of 176.17 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Imidazo[1,5-a]pyridine compounds are often used as candidates in medicinal chemistry . They have been a subject of intense research for numerous decades .

Ligands for Coordination Complexes

These compounds can serve as ligands for a plethora of coordination complexes . This makes them useful in the field of inorganic chemistry.

Chemical Sensors

Imidazo[1,5-a]pyridine derivatives have been used as chemical sensors . Their unique chemical structure and versatility make them suitable for this application.

Optoelectronic Devices

These compounds have shown great potential in the field of materials science, particularly in the development of optoelectronic devices .

Anti-Cancer Drugs

Imidazo[1,5-a]pyridine derivatives have been used in the development of anti-cancer drugs . Their unique chemical and biological properties make them promising candidates for this application.

Emitters for Confocal Microscopy and Imaging

These compounds have been used as emitters for confocal microscopy and imaging . This is due to their luminescent properties .

Smart Materials in Optoelectronics

Imidazo[1,5-a]pyridine compounds have been used in the development of smart materials in optoelectronics . Their unique optical behaviors make them suitable for this application.

Fluorophores for Bioimaging

Finally, these compounds have been used as fluorophores for bioimaging . This is another application that takes advantage of their luminescent properties .

Safety and Hazards

The compound should be handled with care to avoid dust formation . Contact with skin and eyes should be avoided . Personal protective equipment, including face protection and chemical impermeable gloves, should be worn when handling the compound . The compound should be stored in a safe place away from sources of ignition .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Methyl imidazo[1,5-a]pyridine-7-carboxylate is a derivative of imidazo[1,5-a]pyridine, a significant structural component of a large number of agrochemicals and pharmaceuticals Imidazo[1,5-a]pyridine derivatives have been found to have a broad range of activities, suggesting they interact with multiple targets .

Mode of Action

Imidazo[1,5-a]pyridine derivatives have been shown to undergo various transformations, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These transformations could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

For instance, some imidazo[1,2-a]pyridine derivatives have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Pharmacokinetics

The compound’s molecular weight (17617) and its physical form (light-red to brown solid) suggest that it may have certain bioavailability characteristics .

Result of Action

Some imidazo[1,5-a]pyridine derivatives have shown signs of apoptosis, including nuclear condensation and fragmentation, at certain concentrations .

Eigenschaften

IUPAC Name |

methyl imidazo[1,5-a]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-11-6-10-5-8(11)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHLUKGFEIFPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CN=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478212 | |

| Record name | Methyl imidazo[1,5-a]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl imidazo[1,5-a]pyridine-7-carboxylate | |

CAS RN |

1377829-50-9 | |

| Record name | Methyl imidazo[1,5-a]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)